4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Hammett constant electronic effect SAR differentiation

4-Cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 868230-54-0, molecular formula C17H13N3OS, MW 307.37 g/mol) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class. The compound features a 5,7-dimethyl-substituted benzothiazole core linked via an amide bridge to a 4-cyanobenzamide moiety.

Molecular Formula C17H13N3OS
Molecular Weight 307.37
CAS No. 868230-54-0
Cat. No. B2729684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
CAS868230-54-0
Molecular FormulaC17H13N3OS
Molecular Weight307.37
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C
InChIInChI=1S/C17H13N3OS/c1-10-7-11(2)15-14(8-10)19-17(22-15)20-16(21)13-5-3-12(9-18)4-6-13/h3-8H,1-2H3,(H,19,20,21)
InChIKeyNJXJPWCWZBVLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 868230-54-0): Procurement-Relevant Chemical Identity and Scaffold Context


4-Cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 868230-54-0, molecular formula C17H13N3OS, MW 307.37 g/mol) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide class. The compound features a 5,7-dimethyl-substituted benzothiazole core linked via an amide bridge to a 4-cyanobenzamide moiety. The benzothiazole-benzamide scaffold is recognized as a privileged structure in medicinal chemistry, with analogs reported as adenosine receptor ligands, [1] LRRK2 kinase inhibitors, [2] and antiproliferative apoptosis inducers. [3] This compound serves as a versatile screening candidate and building block for structure–activity relationship (SAR) exploration, and it is commercially available at research-grade purity (≥95%).

Why 4-Cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Interchanged with Common Benzothiazole-Benzamide Analogs


Within the N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide series, the para-substituent on the benzamide ring is a critical determinant of electronic character, lipophilicity, and hydrogen-bonding capacity—each directly influencing target engagement and assay behavior. Simply substituting this compound with the unsubstituted benzamide (CAS 722550-83-6), the 4-chloro analog (CAS 912759-29-6), or the 4-methyl analog would replace the strongly electron-withdrawing, resonance-capable cyano group (Hammett σp ≈ 0.66) with substituents of markedly different electronic profiles (σp = 0, 0.23, and –0.17, respectively). [1] In related benzothiazole-benzamide series evaluated for antiproliferative activity, small changes in peripheral substitution produced >2-fold differences in cell growth inhibition, [2] underscoring that analogs are not functionally interchangeable and procurement decisions must be substitution-specific.

4-Cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide: Comparator-Anchored Differentiation Evidence


Electronic Differentiation: Strongly Electron-Withdrawing 4-Cyano Substituent Confers Distinct Hammett Profile vs. Common Benzamide Para-Substituents

The 4-cyano group on the benzamide ring of this compound (σp = 0.66) is strongly electron-withdrawing compared to substituents on the most readily available N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide analogs: the unsubstituted parent (σp = 0.00), 4-chloro analog CAS 912759-29-6 (σp = 0.23), 4-methyl analog (σp = –0.17), and 4-methoxy analog (σp = –0.27). [1] The cyano group additionally contributes a resonance electron-withdrawing effect (σR = 0.08) distinct from the purely inductive chlorine, and it functions as a hydrogen-bond acceptor via the nitrile nitrogen—a capability absent in –H, –CH3, and –Cl analogs. [1] These electronic differences are expected to modulate amide NH acidity, target-binding affinity, and metabolic stability in biochemical assays.

Hammett constant electronic effect SAR differentiation benzothiazole-benzamide

Lipophilicity Modulation: 4-Cyano Substitution Produces Intermediate logP vs. Halogenated and Alkylated Benzamide Analogs

The 4-cyano group contributes a π constant (Hansch hydrophobicity parameter) of approximately –0.57, meaning it modestly reduces lipophilicity compared to the unsubstituted parent (π = 0.00). [1] This positions the compound in an intermediate lipophilicity range: less lipophilic than the 4-chloro analog (π ≈ +0.71) and 4-methyl analog (π ≈ +0.56), but more lipophilic than the 4-methoxy analog (π ≈ –0.02). [1] In related benzothiazole-benzamide antiproliferative studies, compounds with intermediate lipophilicity were more likely to maintain solubility in aqueous assay media (10 µM DMSO stocks) without precipitation—cyano-substituted derivatives in the broader benzothiazole class were explicitly noted to suffer from poor solubility at higher tested concentrations, [2] suggesting that the cyano group's modest hydrophilicity is a double-edged property requiring careful formulation for in vitro use.

lipophilicity logP physicochemical property drug-likeness

Hydrogen-Bond Acceptor Capability: Nitrile Nitrogen Provides Unique Intermolecular Interaction Not Available in Chloro, Methyl, or Hydrogen Analogs

The nitrile (–C≡N) group at the para position serves as a weak-to-moderate hydrogen-bond acceptor (HBA), with the nitrogen lone pair capable of engaging polar residues in protein binding pockets. This interaction capability is absent in the unsubstituted (–H), 4-chloro, and 4-methyl analogs of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide. [1] In the broader 4-cyanobenzamide chemotype, the nitrile group has been shown to participate in key interactions: 4-cyanobenzamide derivatives exhibit affinity for sigma receptors (S1R, S2R), [2] and benzothiazole-based LRRK2 inhibitors bearing cyano-substituted motifs achieved nanomolar potency (IC50 values in the low nanomolar range for optimized compounds). [3] While direct binding data for the target compound are not publicly available, the presence of the cyano HBA renders this compound uniquely suited for pharmacophore hypotheses requiring a directional dipole and HBA at the benzamide para position.

hydrogen-bond acceptor cyano group protein-ligand interaction pharmacophore

Class-Level Antiproliferative SAR: Benzothiazole-Benzamide Scaffold Sensitivity to Peripheral Substitution Patterns

In a systematic evaluation of 19 N-1,3-benzothiazol-2-ylbenzamide derivatives for antiproliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines at a 10 µM single-point concentration, cell growth inhibition spanned from <10% to >70%, demonstrating that peripheral substitution is a dominant driver of biological outcome. [1] Compounds 1b, 1f, and 1i (bearing 6-chloro substitution on the benzothiazole ring) achieved ≥70% inhibition on HepG2 cells, while the most proapoptotic compound (1k) demonstrated approximately 2-fold enrichment of mono- and oligonucleosomes over basal levels. [1] Although the target compound (CAS 868230-54-0) was not included in this specific series, the study establishes that the benzothiazole-benzamide scaffold is exquisitely sensitive to substituent identity and position, providing a strong rationale for evaluating the 4-cyano-5,7-dimethyl combination as a chemically distinct member of this pharmacophore class.

antiproliferative apoptosis structure-activity relationship cancer cell lines

Patent Landscape Context: Benzothiazole-Benzamide Scaffold Recognized in Adenosine Receptor and LRRK2 Kinase Inhibitor Intellectual Property

The benzothiazole-benzamide core scaffold is protected in multiple therapeutic-area patents, establishing its relevance as a privileged ligand framework. US Patent 6,727,247 (Hoffman-La Roche, 2004) claims substituted benzothiazole amide derivatives of formula I as adenosine A2A receptor ligands for CNS disorders including Alzheimer's disease, Parkinson's disease, and depression. [1] European Patent EP 3,842,422 A1 claims benzothiazole-benzamide compounds as LRRK2 kinase inhibitors for neurodegenerative disease treatment. [2] While the target compound's specific CAS number (868230-54-0) does not appear in the exemplified claims of these patents, the structural formula encompasses the 4-cyanobenzamide substitution pattern combined with benzothiazole substitution, positioning this compound within the claimed intellectual property space and making it relevant for freedom-to-operate assessment and lead optimization programs targeting these mechanisms.

patent landscape adenosine receptor LRRK2 kinase intellectual property

4-Cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide: Research and Industrial Application Scenarios Supported by Differentiation Evidence


Antiproliferative SAR Probe: Evaluating the Contribution of a Strongly Electron-Withdrawing Para-Substituent in Benzothiazole-Benzamide Apoptosis Inducers

In the context of the antiproliferative benzothiazole-benzamide class characterized by Corbo et al. (2016), [1] this compound serves as a chemically rational SAR probe to test the effect of a strongly electron-withdrawing 4-cyano group (σp = 0.66) on cell growth inhibition and apoptosis induction in HepG2 and MCF-7 cell lines. Unlike the 4-chloro, 4-methyl, or unsubstituted analogs that have been partially explored, the 4-cyano variant couples electronic withdrawal with hydrogen-bond acceptor capability, enabling researchers to deconvolve electronic from steric and HBA contributions to antiproliferative potency. [2]

LRRK2 Kinase Inhibitor Lead Diversification: Occupying Underexplored Benzothiazole Substitution Space

Given the demonstrated LRRK2 inhibitory activity of benzothiazole-based compounds (e.g., compounds 5 and 14 in Salado et al., 2020), [3] this compound offers a distinct substitution pattern—5,7-dimethyl on the benzothiazole ring combined with 4-cyanobenzamide—that is underrepresented in published LRRK2 inhibitor series. The nitrile group's capacity for directional hydrogen-bonding with kinase hinge or allosteric site residues differentiates it from the halogenated and methoxy-substituted analogs more commonly explored. This compound is suitable for LRRK2 biochemical panel screening and selectivity profiling against related kinases.

Adenosine A2A Receptor Ligand Scaffold Expansion: Cyano-Substituted Benzothiazole-Benzamide for CNS Target Engagement Studies

Following the patent precedent established by Hoffman-La Roche (US 6,727,247) for benzothiazole amides as adenosine A2A receptor modulators, [4] this compound provides a 4-cyano-substituted variant for radioligand binding displacement assays. The intermediate lipophilicity imparted by the cyano group (π ≈ –0.57) may confer favorable brain penetration characteristics compared to more lipophilic analogs, while maintaining the amide-benzothiazole pharmacophore core recognized by the A2A binding site.

Physicochemical Property Benchmarking: A Reference Compound for Measuring Cyano Group Contributions to logP, Solubility, and Permeability in Benzothiazole-Benzamide Series

For medicinal chemistry teams building matched molecular pair (MMP) databases, this compound serves as the 4-cyano reference point in a series that includes the unsubstituted benzamide (CAS 722550-83-6), 4-chloro (CAS 912759-29-6), and 4-methyl analogs. [2] Parallel measurement of logD, kinetic solubility, and PAMPA permeability across this matched series enables quantitative deconvolution of the cyano group's contribution to developability parameters—data that can inform prospective library design and lead optimization decisions.

Quote Request

Request a Quote for 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.